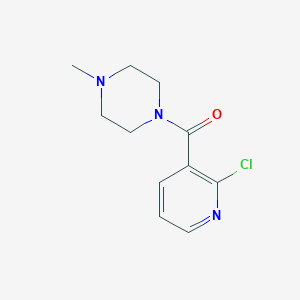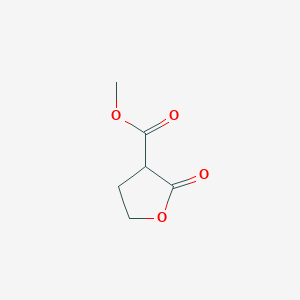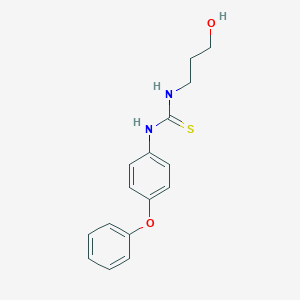
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, diabetes, and inflammation.
作用机制
The mechanism of action of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
生化和生理效应
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, the compound has been shown to improve glucose homeostasis in animal models of diabetes.
实验室实验的优点和局限性
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent analogs of the compound that have improved pharmacokinetic properties. Finally, more studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.
Conclusion
In conclusion, 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound's mechanism of action is not fully understood, but it has been proposed to modulate various signaling pathways involved in inflammation, cancer, and diabetes. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea, including investigating its potential as a therapeutic agent for other diseases and developing more potent analogs of the compound.
合成方法
The synthesis of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxybenzoyl isothiocyanate with 3-hydroxypropylamine. The reaction is carried out in the presence of a suitable solvent and a base. The product is obtained after purification by column chromatography. The yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested in vitro and in vivo in various animal models of diseases.
属性
CAS 编号 |
5841-10-1 |
|---|---|
产品名称 |
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
分子式 |
C16H18N2O2S |
分子量 |
302.4 g/mol |
IUPAC 名称 |
1-(3-hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C16H18N2O2S/c19-12-4-11-17-16(21)18-13-7-9-15(10-8-13)20-14-5-2-1-3-6-14/h1-3,5-10,19H,4,11-12H2,(H2,17,18,21) |
InChI 键 |
KBHXRCZQSVKLNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



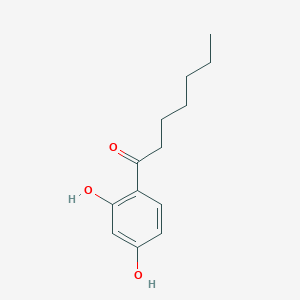
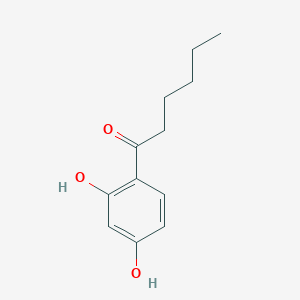
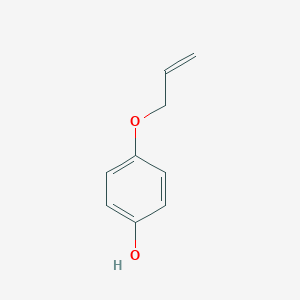
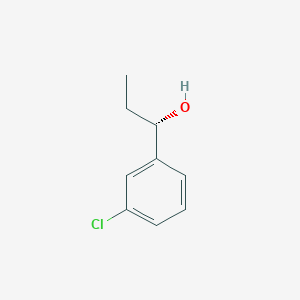
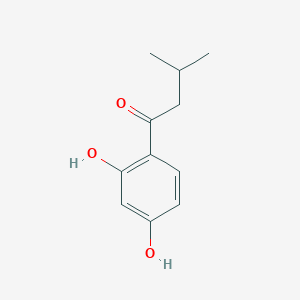
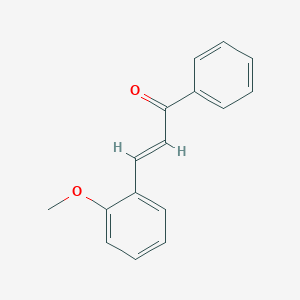
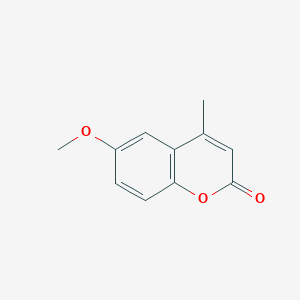
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

